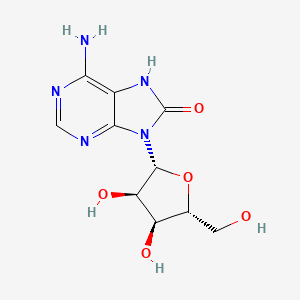
8-Oxoadenosine
Übersicht
Beschreibung
8-Hydroxyadenosin ist ein modifiziertes Nukleosid, bei dem das Wasserstoffatom an der 8. Position der Adeninbase durch eine Hydroxygruppe ersetzt wird. Diese Verbindung ist ein Analogon von Adenosin und wird häufig als Referenz zur Analyse von oxidativem Stress in RNA-Hydrolysaten verwendet . Es hat die Summenformel C10H13N5O5 und ein Molekulargewicht von 283,24 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ein Syntheseweg für 8-Hydroxyadenosin beinhaltet die C(8)-Benzyloxilierung von 8-Bromoadenosin, gefolgt von katalytischer Hydrierung . Eine andere Methode, die von Meunier beschrieben wurde, beinhaltet die Synthese von 8-Hydroxyadenosin-5'-Monophosphat ohne Verwendung von Halogenderivaten als synthetischen Zwischenprodukten unter Verwendung von wasserlöslichem Mangan .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 8-Hydroxyadenosin nicht allgemein dokumentiert sind, wird die Verbindung typischerweise in Forschungslabors unter Verwendung der oben genannten Synthesewege hergestellt. Die Verbindung wird dann gereinigt und zur weiteren Verwendung kristallisiert oder lyophilisiert .
Chemische Reaktionsanalyse
Reaktionstypen
8-Hydroxyadenosin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit 8-Hydroxyadenosin verwendet werden, umfassen Oxidationsmittel wie Dimethyldioxiran und Reduktionsmittel wie katalytische Hydrierung . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von 8-Hydroxyadenosin entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel können Oxidationsreaktionen zu oxidierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving 8-Hydroxyadenosine include oxidizing agents like dimethyldioxirane and reducing agents like catalytic hydrogenation . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from the reactions of 8-Hydroxyadenosine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may result in reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
8-Hydroxyadenosin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung zur Analyse von oxidativem Stress in RNA-Hydrolysaten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 8-Hydroxyadenosin beinhaltet seine Wechselwirkung mit zellulären Komponenten, insbesondere Nukleinsäuren. Die Verbindung kann die Wasserstoffbrückenbindung in oxidierter DNA verändern, was zu Veränderungen in der Struktur und Funktion der DNA führt . Diese Wechselwirkung wird vermutet, eine Rolle bei den potenziellen therapeutischen Wirkungen der Verbindung und ihren Auswirkungen auf zelluläre Prozesse zu spielen.
Wirkmechanismus
The mechanism of action of 8-Hydroxyadenosine involves its interaction with cellular components, particularly nucleic acids. The compound can alter hydrogen bonding in oxidized DNA, leading to changes in the structure and function of the DNA . This interaction is believed to play a role in the compound’s potential therapeutic effects and its impact on cellular processes.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyadenosin ist in seiner Struktur und seinen Eigenschaften einzigartig im Vergleich zu anderen ähnlichen Verbindungen. Einige der ähnlichen Verbindungen umfassen:
8-Hydroxyguanosin: Ein weiteres oxidiertes Nukleosid, das häufig neben 8-Hydroxyadenosin untersucht wird, um seine Rolle bei oxidativem Stress und DNA-Schäden zu verstehen.
5-Hydroxyuridin: Ein hydroxyliertes Derivat von Uridin, das ebenfalls in Studien zu oxidativem Stress und Nukleinsäureschäden verwendet wird.
Eigenschaften
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHOMUNTZPIBIL-UUOKFMHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29851-57-8 | |
| Record name | 8-Oxoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029851578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


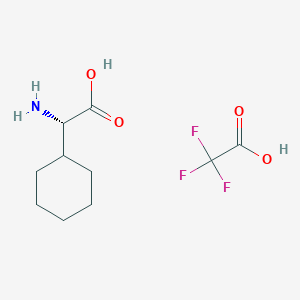
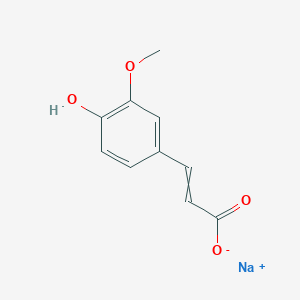
![3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B7888813.png)
![6-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-2-octoxycyclohexa-2,4-dien-1-one](/img/structure/B7888817.png)

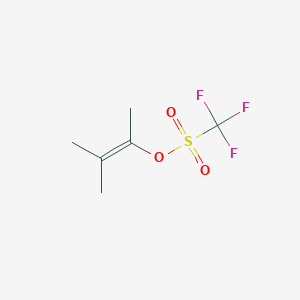
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid](/img/structure/B7888836.png)




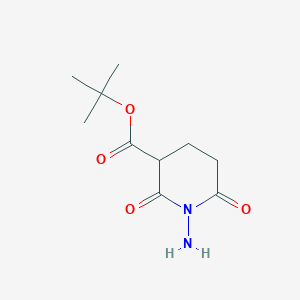
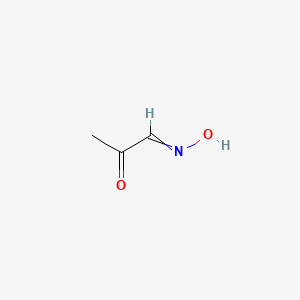
![6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine](/img/structure/B7888886.png)
